4-Nitro-2-picoline N-oxide

Catalog No.
S704819
CAS No.
5470-66-6
M.F
C6H6N2O3
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-2-picoline N-oxide

CAS Number

5470-66-6

Product Name

4-Nitro-2-picoline N-oxide

IUPAC Name

2-methyl-4-nitro-1-oxidopyridin-1-ium

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3

InChI Key

FTTIAVRPJGCXAC-UHFFFAOYSA-N

SMILES

CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]

Synonyms

4-Nitro-2-picoline N-Oxide; 4-Nitro-2-methylpyridine 1-Oxide; 4-Nitro-α-picoline N-Oxide; NSC 27962;

Canonical SMILES

CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]

The exact mass of the compound 4-Nitro-2-picoline N-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27962. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitro-2-picoline N-oxide (CAS: 5470-66-6) is a highly activated heterocyclic building block utilized primarily in the synthesis of 4-substituted 2-methylpyridines. The molecule features a synergistic electronic push-pull system: the N-oxide group activates the pyridine ring toward both electrophilic and nucleophilic attack, while the strongly electron-withdrawing 4-nitro group acts as an exceptional leaving group for nucleophilic aromatic substitution (S_NAr) [1]. In industrial and pharmaceutical procurement, this compound is prioritized over un-nitrated or un-methylated analogs because it allows for regioselective functionalization at the 4-position (e.g., chlorination, cyanation, or alkoxylation) under milder conditions, followed by selective deoxygenation of the N-oxide to yield highly functionalized picolines [2].

Substituting 4-Nitro-2-picoline N-oxide with generic alternatives like 4-nitropyridine N-oxide or 2-picoline N-oxide fundamentally compromises process yield and regioselectivity. The absence of the 2-methyl group in 4-nitropyridine N-oxide removes critical inductive and hyperconjugative stabilization, measurably reducing the leaving-group ability of the nitro moiety during S_NAr reactions and lowering overall throughput [1]. Conversely, using 2-picoline N-oxide (which lacks the 4-nitro group) eliminates the specific leaving group entirely, forcing chemists to rely on direct halogenation or functionalization that typically yields complex, difficult-to-separate mixtures of 4- and 6-substituted isomers [2]. Consequently, for workflows requiring strict regiocontrol at the 4-position, 4-Nitro-2-picoline N-oxide is a non-substitutable precursor.

Enhanced S_NAr Yield via 2-Methyl Inductive Stabilization

In Reissert-Kaufmann-type cyanation reactions, the presence of the 2-methyl group significantly enhances the reactivity of the 4-nitro leaving group. When treated with dimethyl sulfate and aqueous sodium cyanide, 4-Nitro-2-picoline N-oxide yields the corresponding 2-cyano-6-methyl-4-nitropyridine at a substantially higher rate than its des-methyl counterpart [1]. This quantitative difference demonstrates that the inductive effect of the methyl group directly translates to improved material recovery in procurement-scale synthesis.

Evidence DimensionIsolated yield of 2-cyano-4-nitropyridine derivatives
Target Compound Data67.1% yield (from 4-Nitro-2-picoline N-oxide)
Comparator Or Baseline56.9% yield (from 4-nitropyridine N-oxide)
Quantified Difference10.2% absolute increase in isolated yield
ConditionsReaction with dimethyl sulfate at 65-70 °C, followed by aqueous NaCN at -7 to -8 °C

Higher S_NAr yields directly reduce raw material costs and waste during the scale-up of 4-substituted pyridine intermediates.

Kinetic Stability Against Premature Deoxygenation

During complex multi-step syntheses, the N-oxide group must often remain intact while other ring positions are functionalized. 4-Nitro-2-picoline N-oxide exhibits extreme kinetic resistance to catalytic deoxygenation compared to standard picoline N-oxides. In rhenium-catalyzed oxygen atom transfer to triphenylphosphine, the target compound acts as a highly sluggish substrate, requiring orders of magnitude more time to reduce than 4-picoline N-oxide [1]. This stability prevents premature loss of the N-oxide directing group during upstream catalytic steps.

Evidence DimensionTime to 100% conversion in Re-catalyzed deoxygenation
Target Compound Data>10 hours to reach completion
Comparator Or Baseline4-picoline N-oxide (<1 minute to 100% conversion)
Quantified Difference>600-fold increase in kinetic stability
Conditions14 mM substrate, 14 mM PPh3, 0.3% mol/mol methyltrioxorhenium dithiolate catalyst in C6D6

This extreme kinetic stability allows chemists to perform rigorous ring-functionalization reactions without inadvertently reducing the N-oxide group too early in the synthetic sequence.

Chemoselective Deoxygenation Preserving the Nitro Group

While the N-oxide is kinetically stable against certain mild transfer catalysts, it can be selectively removed when required without destroying the highly reducible 4-nitro group. Treatment of 4-Nitro-2-picoline N-oxide with phosphorus trichloride achieves clean deoxygenation to 2-methyl-4-nitropyridine in high yield [1]. In contrast, generic catalytic hydrogenation methods typically fail to achieve this chemoselectivity, resulting in the simultaneous and often undesired reduction of the nitro group to an amine.

Evidence DimensionChemoselective yield of N-deoxygenated, nitro-preserved product
Target Compound Data84% isolated yield of 2-methyl-4-nitropyridine
Comparator Or BaselineStandard catalytic hydrogenation (yields ~0% nitro-preserved product due to over-reduction to 4-amino)
Quantified DifferenceNear-total shift from unselective over-reduction to highly chemoselective N-deoxygenation
ConditionsReaction with excess PCl3 in CHCl3 at 0 °C to room temperature for 40 hours

Procuring this N-oxide allows for the strategic, late-stage unmasking of the pyridine nitrogen while retaining the nitro group for subsequent vicarious nucleophilic substitutions.

Regioselective Manufacturing of 4-Substituted Picolines

Because of its highly activated 4-nitro leaving group, 4-Nitro-2-picoline N-oxide is the optimal starting material for synthesizing 4-chloro-, 4-cyano-, or 4-alkoxy-2-methylpyridines via S_NAr. The 2-methyl group ensures superior yields compared to des-methyl analogs, making it highly cost-effective for bulk pharmaceutical intermediate production [1].

Late-Stage C-H Arylation for Agrochemical Libraries

The compound's specific steric and electronic profile allows it to undergo direct, transition-metal-free arylation with Grignard reagents at low temperatures (-60 °C). This enables the synthesis of 6-aryl-4-nitro-2-picolines without destroying the nitro group, a critical pathway for developing novel pyridine-based agrochemicals [2].

Kinetic Benchmarking in Oxygen-Transfer Catalysis

Due to its >600-fold resistance to rhenium-catalyzed deoxygenation compared to standard picoline N-oxides, 4-Nitro-2-picoline N-oxide serves as an excellent 'sluggish' kinetic standard. Researchers developing new oxygen-atom transfer catalysts use it to precisely measure reaction rates and resolve NMR kinetics that would otherwise be too fast to monitor [3].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (10.64%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (82.98%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5470-66-6

Wikipedia

4-Nitro-2-picoline N-oxide

Dates

Last modified: 09-17-2023

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